molecular formula C6H6N2O3 B1440944 Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 89640-81-3

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No.: B1440944
CAS No.: 89640-81-3
M. Wt: 154.12 g/mol
InChI Key: HRSILYLPPKQMEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diesters or diketones, followed by esterification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylate ester group makes it a versatile intermediate in various synthetic pathways .

Biological Activity

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on various studies and findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its ability to inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent. The presence of the pyridazine ring is crucial for these interactions, as it facilitates binding to bacterial enzymes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of metabolic pathways and inhibition of specific enzymes critical for cancer cell survival. However, detailed mechanisms remain to be fully elucidated .

The mechanism of action of this compound involves interactions with specific molecular targets. The carbonyl and carboxylate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to observed biological effects such as antimicrobial activity and cell death in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity Study :
    • In vitro testing against common pathogens showed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity Evaluation :
    • A study involving various cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for certain cancer types. Mechanistic studies suggested that apoptosis was induced via caspase activation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/ MIC Values
This compoundAntibacterial, AnticancerMIC: 10-50 µg/mL
1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic AcidModerate AntimicrobialMIC: 20-100 µg/mL
Other Pyridazine DerivativesVaries; some show similar activitiesVaries

This table illustrates how this compound compares to other similar compounds in terms of biological activity.

Properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSILYLPPKQMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693112
Record name Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-81-3
Record name Methyl 1,6-dihydro-6-oxo-4-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89640-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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